molecular formula C23H34O4 B131784 3-Hydroxy-20-oxo-5-pregnen-17alpha-yl acetate CAS No. 2381-45-5

3-Hydroxy-20-oxo-5-pregnen-17alpha-yl acetate

Cat. No. B131784
CAS RN: 2381-45-5
M. Wt: 374.5 g/mol
InChI Key: KRBMZSYRIJAAMS-KIYFCUGLSA-N
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Description

Synthesis Analysis

The synthesis of related steroids involves multi-step chemical processes that introduce specific functional groups to the steroid nucleus. For instance, the synthesis of 3alpha-hydroxy-21-(1'-imidazolyl)-3beta-methoxymethyl-5alpha-pregnan-20-one was achieved in six steps, with a focus on improving stereoselectivity and introducing an imidazole group using lithium imidazole, yielding the product with high selectivity and without significant impurities . Another study reports the synthesis of various isomers of 3α,15β,17α-trihydroxy-5α-pregnan-20-one, which involved selective hydrolysis, catalytic hydrogenation, and oxidation-reduction steps to obtain the desired isomers . These methods demonstrate the complexity and precision required in steroid synthesis.

Molecular Structure Analysis

The molecular structure of steroids is critical for their biological function. The papers describe the synthesis of steroids with specific configurations and functional groups, such as hydroxy and keto groups, at various positions on the pregnane skeleton. The stereochemistry of these groups is particularly important, as it can significantly influence the biological activity of the compounds. For example, the synthesis of 3α,15β,17α-trihydroxy-5α-pregnan-20-one and its configurational isomers required careful control of the stereochemistry to ensure the correct 3ξ,5ξ-configuration .

Chemical Reactions Analysis

The chemical reactions involved in steroid synthesis are diverse and include steps such as acetylation, hydrolysis, hydrogenation, and oxidation-reduction. These reactions are used to introduce or modify functional groups, alter the steroid's structure, and ultimately achieve the desired compound with the correct stereochemistry. For example, the synthesis of 3β,15β,17α-trihydroxy-5-pregnen-20-one involved a selenation-dehydroselenation procedure, followed by the addition of a 2-lithio-2-methyl-1,3-dithiane group and subsequent rearrangement and cleavage reactions .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "3-Hydroxy-20-oxo-5-pregnen-17alpha-yl acetate," they do provide insights into the properties of similar compounds. Steroids typically exhibit properties such as hydrophobicity, which is influenced by the presence of hydroxy groups that can form hydrogen bonds. The presence of a keto group can also affect the compound's reactivity and interactions with biological molecules. The synthesis and manipulation of these functional groups are crucial for tailoring the physical and chemical properties of the steroids for specific applications .

Scientific Research Applications

1. Role in Steroid Biosynthesis and Related Disorders

3-Hydroxy-20-oxo-5-pregnen-17alpha-yl acetate is involved in steroid biosynthesis. A condition named Apparent Pregnen Hydroxylation Deficiency (APHD) is associated with the overproduction of pregnenolone and progesterone, leading to genital ambiguity in both genders. This disorder illustrates the significant role of steroid hydroxylation in physiological processes and the potential consequences of its dysregulation. It is suggested that attenuated steroid hydroxylation could be linked to a deficiency of co-factors and modulators of hydroxylation, such as P450 reductase and cytochrome b5, and that post-translational modifications of the hydroxylases may regulate steroid synthesis directionally. Further research is needed to fully understand this condition and its association with the steroid biosynthesis pathway, where 3-Hydroxy-20-oxo-5-pregnen-17alpha-yl acetate plays a crucial role (Shackleton & Małunowicz, 2003).

2. Therapeutic Potential in Stress-related Diseases

The compound allopregnanolone, closely related to 3-Hydroxy-20-oxo-5-pregnen-17alpha-yl acetate, is under research for its potential therapeutic applications in treating various stress-related diseases like PTSD, depression, AUDs, and neurological and psychiatric conditions aggravated by stress. The pleiotropic actions of allopregnanolone, such as modulating GABAA receptors, corticotropin-releasing factor (CRF), and pro-inflammatory signaling, contribute to its potential for promoting recovery in a wide variety of illnesses. Understanding the actions of similar compounds like 3-Hydroxy-20-oxo-5-pregnen-17alpha-yl acetate could offer insights into new therapeutic pathways (Boero, Porcu, & Morrow, 2019).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

properties

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h5,17-20,26H,6-13H2,1-4H3/t17-,18+,19-,20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBMZSYRIJAAMS-KIYFCUGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901247052
Record name (3β)-17-(Acetyloxy)-3-hydroxypregn-5-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-20-oxo-5-pregnen-17alpha-yl acetate

CAS RN

2381-45-5
Record name (3β)-17-(Acetyloxy)-3-hydroxypregn-5-en-20-one
Source CAS Common Chemistry
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Record name 3-Hydroxy-20-oxo-5-pregnen-17alpha-yl acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC77893
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Record name (3β)-17-(Acetyloxy)-3-hydroxypregn-5-en-20-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-20-oxo-5-pregnen-17α-yl acetate
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